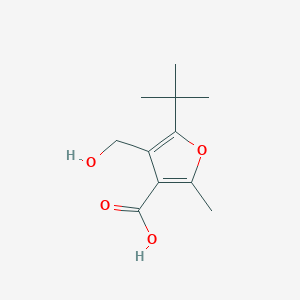

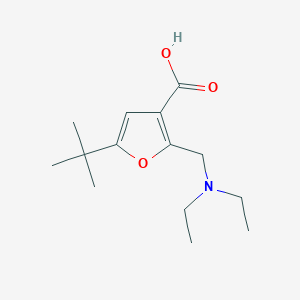

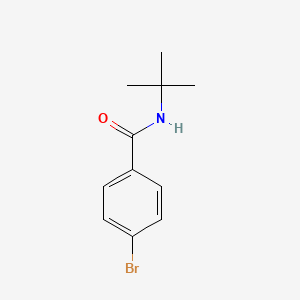

![molecular formula C10H11N3O2S B1268948 (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 313534-29-1](/img/structure/B1268948.png)

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid derivatives involves multi-step processes that include cyclization, condensation, and modifications of ethyl esters. Starting materials such as 2-mercaptothieno[2,3-d]pyrimidinones are crucial for the synthesis. Innovations in synthesis methods aim at improving yield, reducing steps, and enhancing environmental friendliness, like the reported green approach using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide (Devani et al., 1976); (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin ring. The structure influences the compound's reactivity and interaction with biological targets. Modifications at various positions of the thieno[2,3-d]pyrimidin ring are explored to enhance pharmacological properties (Tumkevičius & Kaminskas, 2003).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including alkaline hydrolysis, hydrazinolysis, and reduction, leading to the formation of different derivatives with varied properties. The chemical behavior under different conditions provides insights into the reactivity and potential modifications for desired outcomes (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and its formulation for pharmaceutical applications. These properties are influenced by the molecular structure and functional groups present in the compound (Bahekar & Shinde, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, define the compound's suitability for different pharmaceutical applications. Modifications in the chemical structure can significantly impact these properties, affecting the compound's efficacy and safety profile (Kanno et al., 1991).

Aplicaciones Científicas De Investigación

- Scientific Field: Medicinal Chemistry

- Application : Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .

- Methods of Application : The review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .

- Results : The most recent research on the anticancer effects of thienopyrimidines through the inhibition of various enzymes and pathways has been highlighted .

-

Scientific Field: Proteomics Research

- Application : The compound 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is used in proteomics research .

- Methods of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the nature of the research .

- Results : The specific outcomes of this research are not provided in the source .

-

Scientific Field: Anticancer Research

- Application : Thienopyrimidine derivatives have been studied for their anticancer effects .

- Methods of Application : Researchers have synthesized and evaluated a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors against various isomers PI3Kα, β, and γ .

- Results : These compounds have shown anticancer activity versus NCI 60 cell lines .

-

Scientific Field: Antimicrobial Research

- Application : Thienopyrimidinones, a class of thienopyrimidine derivatives, have potential to be developed as antitubercular agents .

- Methods of Application : The active compounds were studied for cytotoxicity against four cell lines .

- Results : Compounds were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

-

Scientific Field: Anti-Inflammatory Research

- Application : Pyrimidines, including thienopyrimidine derivatives, have been studied for their anti-inflammatory effects .

- Methods of Application : Synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported . Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations were performed to study the influence of the synthesized compounds .

- Results : Among all the synthesized derivatives, certain compounds showed greater inhibitory effect against the organisms used .

-

Scientific Field: Antiviral Research

- Application : The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .

- Methods of Application : The group of Mansoor developed a novel simple, efficient and solvent-free method for the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters .

- Results : The synthesized compounds are based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic .

Safety And Hazards

Propiedades

IUPAC Name |

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRNYGCICDSLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349499 |

Source

|

| Record name | (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

CAS RN |

313534-29-1 |

Source

|

| Record name | (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)